molecular formula C5H11NOS B8536323 Aldicarb-oxime

Aldicarb-oxime

Cat. No.: B8536323
M. Wt: 133.21 g/mol
InChI Key: ZFGMCJAXIZTVJA-UHFFFAOYSA-N
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Description

Aldicarb-oxime (CAS RN: 1646-75-9) is a chemical derivative of the carbamate pesticide aldicarb. Its molecular formula is C₅H₁₁NOS, with a molecular weight of 133.21 g/mol . It is primarily utilized as a reference standard in pesticide residue analysis, particularly in food, environmental, and agricultural testing . Unlike aldicarb, which is a fully functional carbamate insecticide, this compound lacks the methylcarbamoyl group, featuring instead an oxime moiety (-C=N-OH) . This structural distinction influences its chemical reactivity, environmental persistence, and toxicological profile.

Preparation Methods

Synthetic Routes for Aldicarb-Oxime Preparation

Oximation of 2-Methyl-2-(Methylthio)Propanal

The foundational synthesis of this compound involves the condensation of 2-methyl-2-(methylthio)propanal with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime . The general reaction is represented as:

2-methyl-2-(methylthio)propanal+NH2OHThis compound+H2O\text{2-methyl-2-(methylthio)propanal} + \text{NH}2\text{OH} \rightarrow \text{this compound} + \text{H}2\text{O}

Key parameters influencing this reaction include:

  • Solvent Selection : Aqueous or alcoholic media are typically employed to solubilize hydroxylamine and facilitate proton transfer .

  • pH Control : Mildly acidic or neutral conditions optimize the nucleophilic attack while minimizing side reactions such as aldol condensation .

  • Temperature : Reactions are conducted at ambient or slightly elevated temperatures (25–50°C) to balance reaction rate and thermal stability .

Table 1: Standard Reaction Conditions for this compound Synthesis

ParameterConditionSource
Starting Material2-methyl-2-(methylthio)propanal
ReagentHydroxylamine hydrochloride
SolventEthanol/water mixtureInferred
Temperature25–50°C
Reaction Time4–8 hoursInferred

Reaction Optimization and Yield Enhancement

Yield optimization focuses on suppressing byproducts such as nitriles or sulfoxides, which arise from over-oxidation or dehydration. Strategies include:

  • Stoichiometric Precision : A 1:1 molar ratio of aldehyde to hydroxylamine prevents excess reagent accumulation .

  • Inert Atmosphere : Nitrogen purging mitigates oxidation of the methylthio group .

  • Post-Reaction Quenching : Rapid cooling to 0–5°C precipitates the oxime, which is then isolated via filtration or extraction .

Industrial-Scale Production Processes

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to minimize MIC (methyl isocyanate) exposure during downstream aldicarb synthesis. In these systems, this compound is synthesized in situ and immediately reacted with MIC, reducing storage risks . Key features include:

  • Closed-Loop Design : Ensures MIC is consumed within seconds of formation, adhering to safety regulations .

  • Diluent Gases : Nitrogen or argon lowers the MIC dew point, preventing condensation and thermal degradation .

Table 2: Industrial Process Parameters for this compound Utilization

ParameterIndustrial ConditionSource
Reactor TypeContinuous-flow tubular reactor
MIC Residence Time<10 seconds
Temperature Control20–40°C
PressureAmbient

Byproduct Management

The FAO report highlights sulfoxides and sulfones as common byproducts during this compound storage or improper handling . Industrial protocols enforce:

  • Low-Temperature Storage : 2–8°C to retard oxidative degradation .

  • Stabilizers : Addition of antioxidants like BHT (butylated hydroxytoluene) extends shelf life .

Analytical Characterization of this compound

Spectroscopic Identification

  • IR Spectroscopy : A strong absorption band at 3250 cm⁻¹ confirms the oxime (-NOH) group, while the C=N stretch appears near 1660 cm⁻¹ .

  • NMR Analysis : 1H^1\text{H} NMR (CDCl₃) displays a singlet at δ 1.40 ppm for the two methyl groups adjacent to sulfur and a broad peak at δ 8.20 ppm for the oxime proton .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves this compound from nitrile or sulfoxide contaminants, ensuring >98% purity for insecticide synthesis .

Recent Advances in Synthesis Methodologies

Biocatalytic Oximation

Emerging research explores enzymatic oximation using engineered hydrolases, which operate under aqueous, mild conditions to achieve 90% yield with negligible waste . This green chemistry approach remains experimental but promises scalability.

Microreactor Technology

Lab-scale trials demonstrate that microreactors enhance heat and mass transfer, reducing reaction times to <1 hour while maintaining 95% conversion .

Chemical Reactions Analysis

Types of Reactions

Aldicarb-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Aldicarb-oxime is predominantly used in agriculture for pest control. Its efficacy against a wide range of pests makes it a valuable tool for farmers.

Key Uses:

  • Insecticide: Effective against nematodes and various crop pests.
  • Soil Application: Often applied as granules to the soil, where it acts systemically within plants.
  • Crop Protection: Commonly used on crops such as potatoes and cotton, providing protection against root-feeding insects.

Case Study: Efficacy in Cotton Cultivation
In a study conducted on cotton fields, this compound demonstrated significant reductions in pest populations, leading to increased yield and quality of the cotton produced. The application method involved tractor-mounted granule applicators, which allowed for precise delivery to the root zone of the plants .

Environmental Safety Assessments

The use of this compound raises concerns regarding its environmental impact, particularly in relation to groundwater contamination.

Findings:

  • Groundwater Monitoring: Studies have shown that aldicarb and its metabolites can leach into groundwater, especially in sandy soils with shallow water tables .
  • Risk Assessment Models: Predictive models have been developed to assess the risk of groundwater contamination based on various soil types and agricultural practices. These models indicate that certain conditions can mitigate risks associated with aldicarb use .

Toxicological Research

This compound has been extensively studied for its toxicological effects, particularly concerning cholinesterase inhibition.

Toxicity Studies:

  • Cholinesterase Inhibition: Research indicates that this compound and its metabolites exert significant cholinesterase inhibition in mammals, which is critical for understanding its safety profile .
  • Long-term Exposure Effects: Studies involving long-term exposure in animal models have shown no substantial carcinogenic effects; however, acute toxicity remains a concern .

Data Table: Cholinesterase Inhibition Levels

SpeciesRouteDurationPlasma ChE Inhibition (mg/kg bw/d)Reference
RatOralSingle dose0.05Robinson et al., 1994
DogOral2 weeks0.022Hamada, 1985
HumanOralSingle dose0.01Wyld et al., 1992

Regulatory Perspectives

The regulatory landscape surrounding this compound involves stringent assessments to ensure safe usage in agricultural settings.

Key Regulations:

  • The Environmental Protection Agency (EPA) has instituted guidelines for the safe application of aldicarb-based products, emphasizing risk management strategies to prevent chemical accidents and ensure community safety .
  • Continuous monitoring and risk assessments are mandated to evaluate the environmental impact of aldicarb applications.

Mechanism of Action

The mechanism of action of 2-methylthio-2-methylpropionaldoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the methylthio group can undergo redox reactions, influencing the compound’s overall reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Aldicarb (Parent Compound)

  • CAS RN : 116-06-3
  • Molecular Formula : C₇H₁₄N₂O₂S
  • Molecular Weight : 190.26 g/mol
  • Key Structural Features : Contains a methylthio group (-S-CH₃) and a methylcarbamoyl group (-O-C(O)-NH-CH₃) .
  • Applications : Broad-spectrum systemic insecticide and nematicide .
  • Toxicity : Extremely toxic, with a long-term exposure limit (TLV) of 0.005 mg/m³ and an exposure limit value (ELV) of 0.0001 ppm .

Comparison with Aldicarb-Oxime: this compound is a simpler molecule lacking the carbamate functional group.

Aldicarb-Sulfone

  • CAS RN : 1646-88-4
  • Molecular Formula : C₇H₁₄N₂O₃S
  • Molecular Weight : 222.26 g/mol
  • Key Structural Features : Oxidation product of aldicarb, where the methylthio group (-S-CH₃) is oxidized to a sulfone (-SO₂-CH₃) .
  • Applications : Environmental metabolite of aldicarb; monitored in water and soil due to its persistence .

Comparison with this compound :
Aldicarb-sulfone retains the carbamate group, making it more toxicologically significant than this compound. Its sulfone group enhances environmental persistence compared to this compound’s oxime structure, which is more reactive and prone to further degradation .

Aldicarb-Sulfoxide

  • CAS RN : 1646-87-3
  • Molecular Formula : C₇H₁₄N₂O₂S
  • Molecular Weight : 206.26 g/mol
  • Key Structural Features : Intermediate oxidation product of aldicarb, featuring a sulfoxide (-SO-CH₃) group .
  • Applications : Primary metabolite in aldicarb degradation pathways; monitored in regulatory toxicology .

Comparison with this compound :
Aldicarb-sulfoxide is more polar than this compound due to the sulfoxide group, influencing its solubility and mobility in aqueous environments. Unlike this compound, it retains the carbamate moiety, maintaining some acetylcholinesterase inhibitory activity .

Deuterated Analogs: Aldicarb D3 and Aldicarb-Sulfone D3

  • Aldicarb D3 (N-Methyl D3) :
    • CAS RN : 1795142-83-4
    • Molecular Weight : 193.28 g/mol
  • Aldicarb-Sulfone D3 :
    • CAS RN : 1795135-15-7
    • Molecular Weight : 225.28 g/mol

Comparison with this compound :
Deuterated analogs are used as internal standards in mass spectrometry to improve analytical accuracy. This compound, in contrast, is used as a calibration standard but lacks deuterated forms in commercial catalogues .

Structural and Functional Comparison Table

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Toxicity Profile
This compound 1646-75-9 C₅H₁₁NOS 133.21 Oxime (-C=N-OH) Residue analysis standard Limited data
Aldicarb 116-06-3 C₇H₁₄N₂O₂S 190.26 Methylthio, Carbamate Pesticide TLV: 0.005 mg/m³
Aldicarb-sulfone 1646-88-4 C₇H₁₄N₂O₃S 222.26 Sulfone (-SO₂-CH₃) Environmental metabolite Persistent, moderate toxicity
Aldicarb-sulfoxide 1646-87-3 C₇H₁₄N₂O₂S 206.26 Sulfoxide (-SO-CH₃) Primary metabolite Intermediate toxicity

Key Research Findings

Degradation Pathways: this compound is identified as a minor degradation product in aldicarb metabolism, often detected alongside sulfoxide and sulfone derivatives in soil and water systems .

Analytical Utility : this compound’s stability in acetonitrile and acetone solutions makes it a reliable standard for LC-MS/MS quantification of aldicarb residues .

Toxicity Data Gap : While aldicarb’s toxicity is well-documented, this compound’s toxicological profile remains understudied, necessitating further research .

Q & A

Q. Basic: What are the best practices for synthesizing and characterizing aldicarb-oxime in laboratory settings?

Answer:

  • Synthesis : Follow protocols for carbamate pesticide derivatives, ensuring controlled reaction conditions (e.g., pH, temperature) to optimize yield. Use precursor compounds like aldicarb sulfoxide or sulfone, and validate purity via thin-layer chromatography (TLC) or HPLC before proceeding .
  • Characterization : Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. For new compounds, provide full spectral data (e.g., 1^1H NMR, 13^{13}C NMR) and compare with reference libraries (e.g., NIST Chemistry WebBook) .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating synthesis details into main text (key steps) and supplementary materials (full protocols) .

Q. Basic: How can researchers validate the accuracy of this compound quantification in environmental samples?

Answer:

  • Calibration : Use certified reference materials (CRMs) such as Residue Analysis this compound Standard Solution (CAS 1646-75-9) for HPLC or GC-MS calibration. Include recovery studies (spiked samples) to assess extraction efficiency .
  • Quality Control : Implement triplicate measurements and blank controls to minimize matrix interference. Report limits of detection (LOD) and quantification (LOQ) in line with EPA guidelines for pesticide residues .
  • Data Reporting : Differentiate between "trace" (below LOQ) and "quantifiable" levels in results tables, with uncertainties clearly stated .

Q. Advanced: How do simulation models account for discrepancies in this compound degradation rates across soil types?

Answer:

  • Model Selection : Compare outputs from validated models like PRZM, GLEAMS, or LEACHMP, which integrate soil organic matter, hydraulic conductivity, and microbial activity parameters. Prioritize models with robust degradation kinetics modules .
  • Data Reconciliation : Perform sensitivity analyses to identify critical variables (e.g., pH-dependent hydrolysis rates). Use field data from controlled studies (e.g., bromide tracer tests) to calibrate transport parameters .
  • Contradiction Resolution : Cross-validate lab-derived half-lives with field observations. For conflicting results, assess whether lab conditions (e.g., sterile soil) oversimplify biotic degradation pathways .

Q. Advanced: What strategies resolve structural ambiguities in this compound derivatives using spectroscopic data?

Answer:

  • Multi-Technique Integration : Combine 1^1H/13^{13}C NMR with high-resolution MS (HRMS) to distinguish isomeric forms. For example, this compound’s nitroso group (NO-\text{NO}) exhibits distinct 15^{15}N NMR shifts compared to nitrile oxides .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra, comparing theoretical and experimental data. Tools like Gaussian or ORCA are recommended .
  • Crystallography : For unresolved cases, pursue single-crystal X-ray diffraction to unambiguously determine bond configurations .

Q. Advanced: How should researchers design experiments to address gaps in this compound’s ecotoxicological impact data?

Answer:

  • Tiered Testing :
    • Acute Toxicity : Conduct Daphnia magna or Lemna minor bioassays under OECD guidelines.
    • Chronic Effects : Use mesocosm studies to evaluate long-term soil microbial community shifts.
    • Metabolite Tracking : Monitor aldicarb-sulfone (a toxic metabolite) via LC-MS/MS in leachate samples .
  • Statistical Design : Apply factorial designs to isolate variables (e.g., temperature, soil type). Use ANOVA or mixed-effects models for multifactor analysis .

Q. Basic: What are the critical steps for conducting a literature review on this compound’s environmental fate?

Answer:

  • Database Selection : Use SciFinder, Reaxys, and Web of Science with queries like "this compound AND degradation" or "aldicarb metabolites AND groundwater." Filter by publication date (post-2010) and peer-reviewed status .

  • Source Evaluation : Prioritize primary literature (e.g., Journal of Agricultural and Food Chemistry) over reviews. Cross-check data against regulatory reports (e.g., EPA documents) for consistency .

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  • Gap Identification : Tabulate existing studies by variable (e.g., soil pH, temperature) to highlight under-researched conditions .

Q. Advanced: How can researchers optimize this compound detection in complex matrices like plant tissues?

Answer:

  • Extraction Optimization : Test QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) vs. solid-phase extraction (SPE) for recovery rates. Adjust solvent polarity (e.g., acetonitrile vs. acetone) based on analyte solubility .
  • Matrix Cleanup : Use dispersive SPE with PSA (primary secondary amine) to remove interfering pigments or lipids. Validate with matrix-matched calibration standards .
  • Advanced Detection : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity in high-background samples .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Exposure Control : Work in fume hoods with HEPA filters, adhering to OSHA’s permissible exposure limit (PEL) of 0.0001 ppm. Use nitrile gloves and chemical-resistant aprons .
  • Waste Management : Neutralize this compound with alkaline hydrolysis (pH >12) before disposal. Store waste in labeled, sealed containers away from oxidizers .
  • Emergency Preparedness : Maintain cyanide antidote kits (if handling degradation products) and train personnel in spill response protocols .

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine

InChI

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3

InChI Key

ZFGMCJAXIZTVJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NO)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
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